8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibition
Urease: is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues. The compound has been studied for its potential as a urease inhibitor . This application is significant in the development of treatments for conditions such as peptic ulcers , hepatic coma , and kidney stone formation . The efficacy of urease inhibitors can be a breakthrough in medical treatments for these conditions.
Antimicrobial Activity
The structural analogs of the compound have shown promise in antimicrobial activity . This application is crucial in the fight against bacterial infections, especially with the rising concern of antibiotic resistance. The compound’s ability to inhibit bacterial growth can lead to the development of new antibiotics .
Anticancer Properties
Compounds with similar structures have been explored for their anticancer properties . The ability to inhibit the growth of cancer cells or to induce apoptosis (programmed cell death) in these cells is a valuable trait in oncology research. This compound could potentially contribute to the creation of new cancer therapies .
Antiviral Uses
The compound’s framework has been associated with antiviral uses . In the context of global health, the development of new antiviral drugs is of utmost importance. Research into compounds like this one could lead to treatments for viral infections that currently have limited therapeutic options .
Enzyme Inhibitory Activity
Beyond urease, the compound may exhibit inhibitory activity against other enzymes. Enzyme inhibitors are used to treat a variety of diseases by regulating the activity of specific enzymes involved in disease progression. This broad application has implications for numerous therapeutic areas .
Computational Chemistry Applications
In computational chemistry , the compound can be used in molecular modeling studies to predict the interaction with biological targets. This application is essential for drug design and discovery, allowing for the rapid screening of potential drugs before synthesis and testing in the laboratory .
Mechanism of Action
Target of Action
The primary target of the compound “8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined . These effects can be elucidated once the target and mode of action are identified.
properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-5-9-23-17(26)15-16(22(4)19(23)27)21-18-24(15)10-11(2)25(18)14-8-6-7-13(20)12(14)3/h6-8,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFYFKRPDLINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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